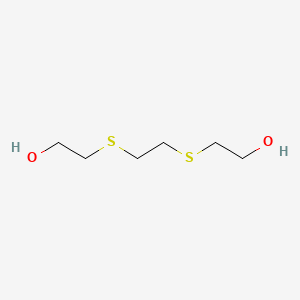

3,6-Dithia-1,8-octanediol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-hydroxyethylsulfanyl)ethylsulfanyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2S2/c7-1-3-9-5-6-10-4-2-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDHFSBXFZGYBIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCCSCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063740 | |

| Record name | Ethanol, 2,2'-[1,2-ethanediylbis(thio)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5244-34-8 | |

| Record name | 3,6-Dithia-1,8-octanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5244-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dithiaoctanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005244348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2'-[1,2-ethanediylbis(thio)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2,2'-[1,2-ethanediylbis(thio)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-ethylenedithiodiethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DITHIAOCTANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBC80263G6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,6-Dithia-1,8-octanediol from Dithioglycol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dithia-1,8-octanediol is a versatile chemical intermediate characterized by its linear C6 backbone containing two hydroxyl end groups and two thioether linkages. Its unique structure makes it a valuable building block in various fields, including the development of novel polymers, as a component in advanced lubricant formulations, and notably, as a precursor in the synthesis of complex molecules within the pharmaceutical and cosmetics industries. The presence of both hydroxyl and thioether functionalities allows for a wide range of chemical modifications, enabling the design of molecules with specific therapeutic or functional properties. This guide provides a comprehensive overview of the primary synthesis route for this compound from dithioglycol (2-mercaptoethanol), detailing the reaction mechanism, experimental protocols, and product characterization.

Core Synthesis Pathway: Thiolation via Williamson-Type Reaction

The most common and well-documented method for synthesizing this compound from dithioglycol involves a nucleophilic substitution reaction that shares mechanistic principles with the Williamson ether synthesis. In this case, a thiolate anion, generated from dithioglycol, acts as the nucleophile, attacking an electrophilic carbon.

Reaction Mechanism

The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The key steps are:

-

Deprotonation: A strong base, such as sodium methoxide, deprotonates the thiol groups of the dithioglycol (ethane-1,2-dithiol) to form a more nucleophilic thiolate anion.

-

Nucleophilic Attack: The resulting thiolate anion then attacks the electrophilic carbon of an alkyl halide, such as ethylene chlorohydrin, in a concerted step. This backside attack leads to the formation of a new carbon-sulfur bond and the displacement of the halide leaving group.

This process occurs at both ends of the dithioglycol molecule to yield the final this compound product.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.

Materials:

-

Dithioglycol (2-mercaptoethanol)

-

Sodium methoxide solution in methanol

-

Ethylene chlorohydrin

-

Acetone

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure: [1]

-

Reaction Setup: In a flask equipped with a stirrer and placed in an ice bath, add 25 g of dithioglycol.

-

Base Addition: While stirring, slowly add 1.1 equivalents of a methanol solution of sodium methoxide dropwise to the dithioglycol. Maintain the temperature with the ice bath.

-

Alkyl Halide Addition: Following the base addition, add 44 g of ethylene chlorohydrin dropwise to the reaction mixture.

-

Reaction: After the complete addition of ethylene chlorohydrin, allow the reaction mixture to stand at room temperature for 10 hours with continuous stirring.

-

Workup:

-

A precipitate of sodium chloride will form. Remove the solid by filtration.

-

Concentrate the resulting filtrate using a rotary evaporator to remove the solvent.

-

-

Purification: The crude product will be obtained as white crystals. Recrystallize the crystals from acetone to obtain the purified this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and the final product.

| Parameter | Value | Reference |

| Reactants | ||

| Dithioglycol | 25 g | [1] |

| Ethylene Chlorohydrin | 44 g | [1] |

| Sodium Methoxide | 1.1 equivalents | [1] |

| Reaction Conditions | ||

| Temperature | Ice bath, then room temperature | [1] |

| Reaction Time | 10 hours | [1] |

| Product | ||

| Yield | 25 g | [1] |

| Melting Point | 63-65 °C | [1] |

| Purity | ≥96.0% (GC) | |

| Molecular Formula | C6H14O2S2 | |

| Molecular Weight | 182.30 g/mol |

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR | The proton NMR spectrum will show characteristic peaks for the different types of protons in the molecule. The specific chemical shifts can be found in spectral databases. |

| ¹³C NMR | The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. |

| FTIR | The infrared spectrum will show characteristic absorption bands for the O-H and C-S functional groups. |

| Mass Spectrometry | Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern. |

Potential Side Reactions

While the described synthesis is generally efficient, potential side reactions can occur, leading to impurities and a reduction in the overall yield. These can include:

-

Over-alkylation: Reaction of the hydroxyl groups of the product with the alkyl halide under basic conditions.

-

Elimination Reactions: If a secondary or tertiary alkyl halide were used, elimination reactions would compete with the desired substitution.

-

Oxidation: Thiols are susceptible to oxidation, which can lead to the formation of disulfides.

Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to minimize these side reactions.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 3,6-Dithia-1,8-octanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dithia-1,8-octanediol (CAS No: 5244-34-8) is a dithiol compound recognized for its utility in various chemical applications, including organic synthesis and materials science.[1] Its structure, featuring two hydroxyl (-OH) functional groups and two thioether linkages, provides a unique combination of reactivity and potential for forming coordination complexes.[1] This versatility makes it a valuable intermediate in the synthesis of more complex molecules and polymers.[2] This document provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis, and its applications, tailored for a technical audience.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are compiled from various chemical suppliers and databases, representing typical specifications.

| Property | Value | Reference(s) |

| CAS Number | 5244-34-8 | [3][4] |

| Molecular Formula | C₆H₁₄O₂S₂ | [3][4] |

| Molecular Weight | 182.30 g/mol | |

| Appearance | White to almost white solid, powder, or lumps | [3][4][5] |

| Melting Point | 63-68 °C | [3][6] |

| Boiling Point | 170 °C at 0.5 mmHg | [3][6] |

| Density | ~1.211 g/cm³ | [3] |

| Flash Point | 180.7 °C | [3] |

| Solubility | Soluble in Methanol | [7][8] |

| Purity (Assay) | ≥96.0% (GC) | [4] |

| Refractive Index | ~1.5390 (estimate) | [7][8] |

| InChI Key | PDHFSBXFZGYBIP-UHFFFAOYSA-N | [4] |

| Synonyms | 2,2′-(Ethylenedithio)diethanol, Lindlar Catalyst Poison, Ethylenedithioethanol | [3][8] |

Experimental Protocols

A representative experimental protocol for the synthesis of this compound is detailed below. This method is based on the reaction of dithioglycol with ethylene chlorohydrin.

Synthesis of this compound [9]

-

Objective: To synthesize this compound via the reaction of dithioglycol and ethylene chlorohydrin.

-

Materials:

-

Dithioglycol (25 g)

-

Sodium methoxide in methanol (1.1 equivalents)

-

Ethylene chlorohydrin (44 g)

-

Acetone (for recrystallization)

-

Ice bath

-

Reaction flask with stirring capability

-

Filtration apparatus

-

Rotary evaporator or similar concentration apparatus

-

-

Methodology:

-

Place 25 g of dithioglycol into a reaction flask and cool it in an ice bath while stirring.

-

Add 1.1 equivalents of a methanol solution of sodium methoxide dropwise to the cooled and stirred dithioglycol.

-

Following the addition of sodium methoxide, add 44 g of ethylene chlorohydrin dropwise to the reaction mixture.

-

After the dropwise addition is complete, remove the ice bath and allow the reaction mixture to stand at room temperature for 10 hours.

-

A precipitate of sodium chloride will form. Remove this solid by filtration.

-

Concentrate the resulting filtrate to obtain the crude product as white crystals.

-

Purify the crude product by recrystallization from acetone to yield the final product. The reported melting point of the recrystallized product is 65°C.[9]

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound as described in the protocol above.

Applications and Safety

Applications

This compound serves as a versatile compound in several areas of chemical research and development:

-

Organic Synthesis Intermediate: It is used as a building block or intermediate in the synthesis of other organic molecules.[3] Its hydroxyl groups can be further functionalized, making it a useful precursor.

-

Chelating Agent: It has been utilized as an exogenous chelator in studies involving copper-selective fluorescent sensors for imaging labile copper pools within cells.[8]

-

Catalyst Poison: It is described as a secondary sulfur-based catalyst poison, notably as a "Lindlar Catalyst Poison".[8]

-

Pharmaceutical and Cosmetic Development: The compound's structure makes it a valuable intermediate for synthesizing complex molecules in the pharmaceutical industry and for creating specialized ingredients in cosmetic formulations.[2] For example, it has been used in the asymmetric total synthesis of (+)-6-epi-castanospermine.[8]

Safety and Handling

According to safety data, this compound is a solid that should be handled with standard laboratory precautions.

-

General Handling: Avoid breathing dust and prevent contact with skin and eyes.[6][10] It is recommended to use personal protective equipment such as safety glasses, gloves, and a dust mask.[10] Work should be conducted in a well-ventilated area.[10]

-

Storage: Store in a dry, sealed container in a cool place, typically between 2-8°C.[7][8]

-

Stability: The compound is stable under normal temperatures and pressures.[3]

References

- 1. CAS 5244-34-8: 3,6-Ditia-1,8-octanodiol | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound, 97% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. labproinc.com [labproinc.com]

- 6. chembk.com [chembk.com]

- 7. This compound CAS#: 5244-34-8 [m.chemicalbook.com]

- 8. This compound | 5244-34-8 [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 3,6-Dithia-1,8-octanediol (CAS: 5244-34-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dithia-1,8-octanediol, with the CAS number 5244-34-8, is a linear organic compound characterized by a flexible eight-carbon chain incorporating two thioether linkages and terminated by two primary hydroxyl groups. Its unique structure makes it a subject of interest in various chemical and biomedical research fields. This technical guide provides a comprehensive overview of the properties, synthesis, and known applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical Properties

This compound is a white solid at room temperature with a faint, characteristic odor.[1] It is stable under normal laboratory conditions.[2] Key quantitative properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 5244-34-8[1] |

| Molecular Formula | C₆H₁₄O₂S₂[2] |

| Molecular Weight | 182.30 g/mol [3] |

| InChI Key | PDHFSBXFZGYBIP-UHFFFAOYSA-N[3] |

| Canonical SMILES | OCCSCCSCCO[3] |

| Synonyms | 2,2′-(Ethylenedithio)diethanol, Lindlar Catalyst Poison[3] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | White solid/powder | [1][2] |

| Melting Point | 63-64 °C | [4] |

| Boiling Point | 170 °C at 0.5 mmHg | [4] |

| Density | 1.211 g/cm³ (estimated) | [2] |

| Solubility | Soluble in methanol. | |

| Purity | Typically ≥97% | [3] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While comprehensive spectral images are not publicly available, typical spectral characteristics are described below.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons adjacent to the hydroxyl groups, the methylene protons adjacent to the sulfur atoms, and the central ethylene bridge protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the different carbon environments within the molecule: the carbons bonded to the hydroxyl groups, the carbons bonded to the sulfur atoms, and the central carbons of the ethylene dithio bridge.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. C-H stretching vibrations will appear in the 2850-3000 cm⁻¹ region, and C-O and C-S stretching bands will be present in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns resulting from the cleavage of C-C, C-O, and C-S bonds.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 1,2-ethanedithiol (dithioglycol) with ethylene chlorohydrin.[5]

Materials:

-

1,2-Ethanedithiol (dithioglycol)

-

Sodium methoxide in methanol

-

Ethylene chlorohydrin

-

Acetone (for recrystallization)

-

Ice bath

-

Standard laboratory glassware

Procedure: [5]

-

In a flask equipped with a stirrer and placed in an ice bath, 25 g of dithioglycol is stirred.

-

1.1 equivalents of a methanol solution of sodium methoxide are added dropwise to the stirred dithioglycol.

-

Following the addition of sodium methoxide, 44 g of ethylene chlorohydrin is added dropwise.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and is left to stand for 10 hours.

-

The precipitated sodium chloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The resulting white crystals are purified by recrystallization from acetone.

The expected yield is approximately 25 g, with a melting point of 65 °C.[5]

Workflow for the Synthesis of this compound

References

Solubility of 3,6-Dithia-1,8-octanediol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3,6-Dithia-1,8-octanediol. Due to a lack of publicly available quantitative data, this document focuses on providing a detailed experimental protocol for determining its solubility and a discussion of its expected solubility behavior based on its molecular structure.

Introduction

This compound is a sulfur-containing diol with applications in various fields, including as a silver solvent in photographic developers and as a chelating agent. A thorough understanding of its solubility in organic solvents is crucial for its effective use in synthesis, purification, formulation, and various analytical applications. The presence of both polar hydroxyl groups and less polar thioether linkages gives this molecule a distinct solubility profile.

Data Presentation: Solubility of this compound

A comprehensive search of scientific literature and chemical databases did not yield any quantitative solubility data for this compound in organic solvents. Qualitative assessments indicate that it is soluble in methanol and water.[1][2] The hydroxyl groups in its structure are expected to enhance its solubility in polar solvents.

Given the absence of specific data, the following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Chemical Class | Polarity Index | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Notes |

| Methanol | Alcohol | 5.1 | Soluble (qualitative)[1] | |||

| Ethanol | Alcohol | 4.3 | ||||

| Acetone | Ketone | 4.3 | ||||

| Dichloromethane | Halogenated | 3.1 | ||||

| Ethyl Acetate | Ester | 4.4 | ||||

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | ||||

| Water | Protic | 10.2 | Soluble (qualitative)[2] |

Experimental Protocols: Determination of Solubility

The following is a detailed methodology for the determination of the solubility of this compound in various organic solvents using the widely accepted saturation shake-flask method.[3]

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, DMSO), analytical grade

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance (accurate to ±0.1 mg)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials or flasks. An excess is crucial to ensure that a saturated solution is achieved.

-

To each vial, add a known volume of the desired organic solvent.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).

-

-

Sample Collection and Preparation:

-

Allow the undissolved solid to settle by stopping the agitation and letting the vials stand for a short period.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

-

Analyze the diluted sample using a validated analytical method to determine the concentration of the dissolved this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Workflow for experimental determination of solubility.

References

Spectral Analysis of 3,6-Dithia-1,8-octanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 3,6-dithia-1,8-octanediol, a molecule of interest in various research and development applications. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in the replication and interpretation of these findings.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound. Due to the limited availability of experimentally derived public data for ¹³C NMR and detailed IR peak assignments, typical chemical shifts and absorption ranges for analogous functional groups are provided for reference.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.7 | Triplet | 4H | -CH₂-OH |

| ~2.8 | Triplet | 4H | -S-CH₂-CH₂-OH |

| ~2.7 | Singlet | 4H | -S-CH₂-CH₂-S- |

| ~2.5 | Singlet (broad) | 2H | -OH |

Note: Predicted values are based on standard chemical shift tables for aliphatic alcohols and thioethers. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~60 | -CH₂-OH |

| ~38 | -S-CH₂-CH₂-OH |

| ~32 | -S-CH₂-CH₂-S- |

Note: Predicted values are based on typical chemical shifts for similar carbon environments.[1][2][3]

Table 3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3550-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3000-2850 | Medium-Strong | C-H stretch (aliphatic) |

| 1470-1430 | Medium | C-H bend (scissoring) |

| 1300-1200 | Medium | C-O stretch (alcohol) |

| 700-600 | Weak-Medium | C-S stretch (thioether) |

Note: The existence of an FTIR spectrum for 2,2'-(Ethylenedithio)diethanol (a synonym for this compound) has been confirmed, though detailed peak assignments are based on characteristic absorption frequencies of alcohols and thioethers.[4]

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 182 | ~15 | [M]⁺ (Molecular Ion) |

| 105 | ~100 | [HOCH₂CH₂SCH₂CH₂]⁺ |

| 75 | ~40 | [HOCH₂CH₂S]⁺ |

| 61 | ~80 | [CH₂SCH₂CH₂]⁺ |

| 45 | ~55 | [CH₂OH]⁺ |

Source: Electron Ionization Mass Spectrum from NIST WebBook.[5][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.[7][8]

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

-

Filter the solution into a standard 5 mm NMR tube to a height of about 4-5 cm to remove any particulate matter.[9]

-

Cap the NMR tube securely.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR Spectrometer

-

Solvent: CDCl₃ or DMSO-d₆

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

Parameters:

-

Pulse Program: Standard single-pulse sequence

-

Number of Scans: 16-64 (depending on concentration)

-

Relaxation Delay: 1-2 seconds

-

Acquisition Time: 2-4 seconds

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz (or higher) NMR Spectrometer

-

Solvent: CDCl₃ or DMSO-d₆

-

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm)

-

Parameters:

-

Pulse Program: Proton-decoupled pulse sequence

-

Number of Scans: 1024 or more (due to low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Neat Liquid/Solid Film):

-

Since this compound is a solid at room temperature, it can be analyzed as a thin film from a melt or as a KBr pellet.

-

For a thin film: Place a small amount of the solid on one salt plate (e.g., NaCl or KBr). Gently heat the plate to melt the solid, then place a second salt plate on top to create a thin film.

-

For a KBr pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Alternatively, for a quick analysis, a small amount of the solid can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.[10][11][12]

Data Acquisition:

-

Instrument: FTIR Spectrometer

-

Mode: Transmission or ATR

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean, empty sample holder (or salt plates/ATR crystal) should be recorded prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer.

-

For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC).[13][14]

Data Acquisition (Electron Ionization - EI):

-

Instrument: Mass Spectrometer with EI source

-

Mass Range: m/z 40-250

-

Scan Speed: 1 scan/second

-

Source Temperature: 150-250 °C

Visualizations

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound like this compound.

Caption: Workflow for the spectral analysis of this compound.

References

- 1. compoundchem.com [compoundchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. spectrabase.com [spectrabase.com]

- 5. Ethanol, 2,2'-[1,2-ethanediylbis(thio)]bis- [webbook.nist.gov]

- 6. Ethanol, 2,2'-[1,2-ethanediylbis(thio)]bis- [webbook.nist.gov]

- 7. organomation.com [organomation.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 10. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. jascoinc.com [jascoinc.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 15. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

An In-depth Technical Guide to the Applications of 3,6-Dithia-1,8-octanediol in Polymer Chemistry

Audience: Researchers, scientists, and drug development professionals.

Abstract

3,6-Dithia-1,8-octanediol is a versatile difunctional monomer increasingly recognized for its role in the synthesis of advanced functional polymers. Its unique structure, featuring two primary hydroxyl groups for polymerization and a central, cleavable disulfide bond, makes it an ideal building block for creating stimuli-responsive materials. This technical guide explores the core applications of this compound in polymer chemistry, with a primary focus on the development of redox-responsive polymers for drug delivery and self-healing materials. Detailed experimental protocols, quantitative data from key studies, and process visualizations are provided to support researchers in this innovative field.

Introduction: The Unique Chemistry of this compound

This compound (CAS 5244-34-8) is an organic compound with the linear formula HO(CH₂)₂S(CH₂)₂S(CH₂)₂OH.[1][2][3] Its key structural features—two terminal hydroxyl (-OH) groups and a centrally located disulfide (S-S) linkage—render it a highly valuable monomer in polymer synthesis. The hydroxyl groups serve as reactive sites for step-growth polymerization, enabling its incorporation into a variety of polymer backbones such as polyesters and polyurethanes.

The most significant feature of this compound is the disulfide bond. This covalent bond is stable under normal physiological conditions but can be selectively cleaved in the presence of a reductive environment, such as the high intracellular concentration of glutathione (GSH). This redox-responsiveness is the foundation for its use in "smart" polymers, which can undergo controlled degradation or structural changes in response to specific biological cues.

Core Application: Redox-Responsive Polymers for Drug Delivery

The development of stimuli-responsive polymers is a major focus in advanced drug delivery, aiming to achieve targeted release of therapeutic agents while minimizing off-target effects.[4][5] Polymers synthesized with this compound are prime candidates for creating redox-responsive drug delivery systems, particularly for cancer therapy.[6][7]

The tumor microenvironment is characterized by a significantly higher concentration of glutathione (approximately 2-10 mM) compared to the extracellular space (approximately 2-20 µM). This differential provides a specific trigger for the cleavage of disulfide bonds within the polymer matrix of a drug carrier (e.g., a nanoparticle or hydrogel). When a drug-loaded carrier containing poly(disulfide) segments reaches the tumor tissue and is internalized by cancer cells, the disulfide bonds are broken, leading to the disassembly of the carrier and the targeted release of its therapeutic payload.

Caption: Disulfide bond cleavage in a high-glutathione (GSH) environment.

Application in Redox-Responsive Polyurethanes

Waterborne polyurethanes (WPUs) are emerging as eco-friendly materials for biomedical applications.[7] By incorporating this compound as a chain extender, redox-responsive WPUs can be synthesized. These materials can be formulated into nanoparticles or membranes for controlled drug release. In a reductive environment mimicking that of a tumor, the disulfide bonds break, increasing the release rate of encapsulated drugs like paclitaxel.[7] Studies have shown that while less than 20% of a drug is released under normal conditions, this can increase to 40% in a reductive environment, demonstrating strong redox-responsiveness.[7]

Caption: Workflow for redox-responsive drug delivery to tumor cells.

Potential Application: Self-Healing Polymers

A significant application of disulfide-containing polymers is in the field of self-healing materials.[1][8] The principle relies on the dynamic nature of the disulfide bond, which can undergo exchange reactions (metathesis) or reversible cleavage and reformation.[1][9] When a polymer network containing disulfide crosslinks is damaged (e.g., cut or scratched), the disulfide bonds at the fractured surface can rearrange and form new bonds, effectively healing the material and restoring its mechanical integrity.[8][9]

This healing process can be autonomous at room temperature or can be accelerated with external stimuli such as heat or UV light.[9] While this compound is an ideal candidate for creating such materials, the broader concept has been demonstrated using various disulfide-containing monomers.

Mechanism and Performance

The self-healing mechanism is primarily driven by disulfide-disulfide metathesis, where bonds shuffle between polymer chains, or by the generation of thiyl radicals upon mechanical fracture, which can then recombine across the damaged interface.[1][9] For the healing to be effective, the polymer chains must have sufficient mobility, meaning the process works best in materials with a low glass transition temperature (Tg) or when conducted above the Tg.[8]

Quantitative studies on analogous systems demonstrate the high potential of this approach.

| Material Type | Healing Condition | Healing Time | Healing Efficiency (%) | Reference |

| Aromatic Disulfide Elastomer | Room Temperature | 48 hours | ~81% | |

| Epoxy-Thiol Network | 60 °C | 1 hour | ~100% | [8] |

| Polyacrylate with Disulfide | 100 °C | 20 hours | ~87% | [2] |

Healing efficiency is typically calculated by comparing the tensile strength of the healed sample to that of the pristine material.

Synthesis and Polymerization

A novel and efficient method for polymerizing dithiols like this compound is Radical Ring-opening Redox Polymerization (R3P). This "green chemistry" approach produces high molecular weight poly(disulfide)s at ambient temperatures, avoiding the high energy consumption of traditional methods.

Experimental Protocol: Radical Ring-opening Redox Polymerization (R3P)

This protocol is adapted from the method described for the polymerization of 3,6-dioxa-1,8-octanedithiol (DODT), a structurally similar monomer, which provides a strong model for this compound.

Materials:

-

This compound (Monomer)

-

Triethylamine (TEA) (Activator/Catalyst)

-

Hydrogen Peroxide (H₂O₂) (Oxidant)

-

Deionized Water

Procedure:

-

Prepare a mixture of this compound and triethylamine (TEA) in a 1:2 molar ratio.

-

Place the reaction flask containing the mixture in an ice bath to maintain a temperature of 0 °C.

-

Slowly add chilled (2 °C) hydrogen peroxide (H₂O₂) to the mixture over 2 minutes. A molar ratio of approximately 1:2 of monomer to H₂O₂ is required for high molecular weight polymers.

-

Monitor the internal reaction temperature to ensure it does not exceed 15-18 °C due to the exothermic nature of the oxidation.

-

The polymerization proceeds rapidly, with high conversion achieved in under 2 hours.

-

The resulting polymer will precipitate from the solution and can be collected by filtration.

-

The recovered TEA can be separated from the aqueous waste and recycled.

Caption: Experimental workflow for Radical Ring-opening Redox Polymerization.

Quantitative Data on R3P Synthesis

The following tables summarize the reaction conditions and resulting polymer properties from studies on analogous dithiol polymerization.

Table 1: Optimized Reaction Conditions for R3P

| Parameter | Value | Notes |

|---|---|---|

| Monomer:TEA Molar Ratio | 1:2 | Essential for ionizing the thiol groups. |

| Monomer:H₂O₂ Molar Ratio | 1:2 | Required to obtain non-sticky, high molecular weight polymer. |

| Final Monomer Concentration | ~0.35 M | Example concentration from a model system. |

| Reaction Temperature | < 18.7 °C | Kept below the lower critical solution temperature (LCST) of TEA in water. |

Table 2: Typical Polymer Properties Achieved via R3P

| Property | Value |

|---|---|

| Number Average Molecular Weight (Mn) | > 2.5 x 10⁵ g/mol |

| Polydispersity Index (Mw/Mn) | As low as 1.15 |

| Conversion Rate | ~90% |

| Reaction Time | < 2 hours |

Conclusion and Future Outlook

This compound is a powerful building block for the next generation of advanced functional polymers. Its ability to impart redox sensitivity into polymer backbones has clear and demonstrated applications in targeted drug delivery systems. Furthermore, the dynamic nature of the disulfide bond opens significant potential in the development of self-healing materials, contributing to more sustainable and durable products. The advent of green polymerization techniques like R3P makes the synthesis of these high-performance materials more efficient and environmentally friendly. Future research will likely focus on fine-tuning the polymer architecture to control degradation kinetics, enhancing the mechanical properties of self-healing networks, and expanding the application of these smart materials into new areas of biotechnology and advanced manufacturing.

References

- 1. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound 97 5244-34-8 [sigmaaldrich.com]

- 4. A17654.30 [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The underlying mechanisms for self-healing of poly(disulfide)s - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP04028D [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

The Chelation of 3,6-Dithia-1,8-octanediol with Metal Ions: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the chelating properties of 3,6-Dithia-1,8-octanediol (DTO) with various metal ions. DTO, a flexible ligand containing two soft thioether sulfur atoms and two harder hydroxyl oxygen atoms, exhibits selective binding for a range of metal cations. This document is intended for researchers, scientists, and drug development professionals interested in the coordination chemistry and applications of this versatile chelating agent. It details the theoretical basis for its selectivity, presents available data on its metal ion interactions, and provides in-depth experimental protocols for the characterization of these interactions.

Introduction to this compound (DTO)

This compound, with the linear formula HO(CH₂)₂S(CH₂)₂S(CH₂)₂OH, is an organosulfur compound recognized for its effective chelating capabilities. Its structure, featuring two thioether sulfur atoms and two terminal hydroxyl groups, allows it to act as a multidentate ligand, binding to metal ions through a combination of soft sulfur and hard oxygen donor atoms. This unique combination of donor atoms imparts a degree of selectivity in its binding, making it a subject of interest in various fields, including catalysis, materials science, and biomedical research. For instance, it has been used as a catalyst poison, in the synthesis of materials for heavy metal sorption, and as an exogenous chelator in studies of copper-selective fluorescent sensors.[1][2]

Theoretical Framework: Coordination Chemistry and HSAB Principle

The chelating behavior of DTO is governed by the principles of coordination chemistry, particularly the Hard and Soft Acids and Bases (HSAB) theory. This theory posits that soft acids prefer to bind to soft bases, and hard acids prefer to bind to hard bases.

-

Metal Ions as Lewis Acids: Metal ions act as Lewis acids, accepting electron pairs. They are classified as hard, soft, or borderline based on their charge density, polarizability, and other factors.

-

Ligand Donor Atoms as Lewis Bases: The sulfur and oxygen atoms in DTO are the Lewis bases, donating electron pairs.

-

Thioether Sulfur: The sulfur atoms are considered soft bases due to their large size, high polarizability, and low electronegativity.

-

Hydroxyl Oxygen: The oxygen atoms are considered hard bases due to their small size, low polarizability, and high electronegativity.

-

Given this structure, DTO is expected to be a highly effective chelator for soft and borderline metal ions that have a strong affinity for sulfur. These include, but are not limited to, Cu(I), Ag(I), Au(I), Pd(II), Pt(II), Hg(II), and Cd(II). The flexible carbon chain allows the molecule to wrap around a metal ion, forming a stable chelate ring.

Chelation of Metal Ions by this compound

While DTO is widely acknowledged as a chelating agent, a comprehensive, publicly available database of its stability constants with a wide range of metal ions is not readily found in the literature. However, based on its chemical structure and the HSAB principle, we can summarize its known and expected interactions with various metal ions.

Table 1: Summary of Metal Ion Interactions with this compound (DTO)

| Metal Ion | HSAB Classification | Known/Expected Interaction with DTO | Primary Donor Atoms | Notes |

| Cu(I) | Soft Acid | Strong | Sulfur | Used as a chelator to study labile copper pools.[2] |

| Ag(I) | Soft Acid | Strong | Sulfur | Thioethers show strong affinity for Ag(I). |

| Pd(II) | Soft Acid | Strong | Sulfur | DTO is used as a catalyst poison for palladium catalysts.[3] |

| Hg(II) | Soft Acid | Strong | Sulfur | Often used in the synthesis of heavy metal adsorbents.[1] |

| Pb(II) | Borderline Acid | Moderate to Strong | Sulfur and Oxygen | Functionalized silica with DTO is used for lead preconcentration. |

| Cd(II) | Borderline Acid | Moderate | Sulfur and Oxygen | Expected to chelate based on its borderline nature. |

| Zn(II) | Borderline Acid | Moderate | Sulfur and Oxygen | Interaction is possible, though less favored than with softer metals. |

| Ni(II) | Borderline Acid | Moderate | Sulfur and Oxygen | Interaction is possible. |

| Fe(III) | Hard Acid | Weak | Oxygen | Weak interaction expected due to the preference of Fe(III) for hard donors. |

| Ca(II) | Hard Acid | Very Weak/Negligible | Oxygen | Unlikely to form stable chelates. |

| Na(I), K(I) | Hard Acids | Very Weak/Negligible | Oxygen | Unlikely to form stable chelates. |

Experimental Protocols for Characterizing DTO-Metal Ion Interactions

The stability and thermodynamic properties of DTO-metal complexes can be determined using several well-established techniques. The following are detailed, representative protocols that can be adapted for this purpose.

Spectrophotometric Determination of Stability Constants

This method is suitable when the formation of the DTO-metal complex results in a change in the solution's absorbance in the UV-Vis spectrum. Job's method of continuous variation is a common approach.[4]

Objective: To determine the stoichiometry and stability constant of a DTO-metal complex.

Materials:

-

Stock solution of the metal ion salt (e.g., 1 mM CuSO₄) in a suitable buffer.

-

Stock solution of DTO (1 mM) in the same buffer.

-

UV-Vis spectrophotometer.

-

Matched quartz cuvettes (1 cm path length).

Procedure:

-

Preparation of Solutions: Prepare a series of solutions by mixing the metal ion and DTO stock solutions in varying mole fractions, while keeping the total concentration constant. For example, prepare 11 solutions (10 mL each) with mole fractions of the metal ion ranging from 0 to 1.0 in increments of 0.1.

-

Wavelength Selection: Scan the UV-Vis spectrum of a solution containing a 1:1 mixture of the metal and DTO to identify the wavelength of maximum absorbance (λ_max) for the complex.

-

Absorbance Measurements: Measure the absorbance of each of the prepared solutions at the determined λ_max.

-

Job's Plot: Plot the absorbance as a function of the mole fraction of the metal ion. The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex.

-

Calculation of Stability Constant (K_f): The stability constant can be calculated from the absorbance data using the following equation for a 1:1 complex: K_f = [ML] / ([M][L]) where the concentrations of the complex ([ML]), free metal ([M]), and free ligand ([L]) at equilibrium can be determined from the absorbance values.[5]

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a highly accurate method for determining stability constants, particularly when the chelation process involves the displacement of protons.[6][7]

Objective: To determine the stepwise stability constants of DTO-metal complexes.

Materials:

-

Potentiometer with a glass electrode and a reference electrode.

-

Constant temperature water bath.

-

Standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Solutions of the metal ion salt and DTO of known concentrations.

-

A background electrolyte (e.g., 0.1 M KNO₃) to maintain constant ionic strength.

Procedure:

-

System Calibration: Calibrate the pH meter using standard buffer solutions at the desired temperature.

-

Titration of Ligand: Titrate a solution of DTO (in the presence of a known amount of a strong acid) with the standardized base. This allows for the determination of the protonation constants of DTO.

-

Titration of Ligand and Metal: Titrate a solution containing the same concentrations of DTO and strong acid, but with the addition of a known concentration of the metal ion, using the same standardized base.

-

Data Analysis: Plot the pH readings against the volume of base added for both titrations. The titration curve in the presence of the metal ion will be shifted relative to the curve of the free ligand due to the release of protons upon complexation.

-

Calculation of Stability Constants: The titration data is used to calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]). The stepwise stability constants (K₁, K₂, etc.) are then determined from a plot of n̄ versus pL (-log[L]) using computational software.[8]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. From these values, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated.[9][10]

Objective: To obtain a complete thermodynamic profile of DTO-metal ion binding.

Materials:

-

Isothermal titration calorimeter.

-

A solution of the metal ion in a suitable buffer, placed in the sample cell.

-

A more concentrated solution of DTO in the same buffer, loaded into the injection syringe.

Procedure:

-

Sample Preparation: Degas both the metal ion and DTO solutions to prevent air bubbles.

-

Instrument Setup: Equilibrate the instrument at the desired temperature.

-

Titration: Perform a series of small, sequential injections of the DTO solution into the metal ion solution in the sample cell. The heat change associated with each injection is measured.

-

Data Acquisition: The raw data consists of a series of heat-flow spikes corresponding to each injection. The instrument's software integrates these peaks to determine the heat change per injection.

-

Data Analysis: A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of DTO to metal ion. This curve is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (K_a, ΔH, and n).[11]

Visualizations of Workflows and Interactions

Experimental Workflow for Stability Constant Determination

Caption: Workflow for determining DTO-metal complex stability constants.

Conceptual Diagram of DTO Chelation

References

- 1. researchgate.net [researchgate.net]

- 2. 3,6-ジチア-1,8-オクタンジオール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. airo.co.in [airo.co.in]

- 5. youtube.com [youtube.com]

- 6. Potentiometric titration of metal ions in ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eijppr.com [eijppr.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Theoretical Conformational Analysis of 3,6-Dithia-1,8-octanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dithia-1,8-octanediol is a flexible thioether diol with potential applications in various chemical and pharmaceutical contexts. Its biological and chemical activity is intrinsically linked to its three-dimensional structure and conformational dynamics. Understanding the conformational landscape of this molecule is therefore crucial for predicting its interactions and designing new applications. This technical guide provides a comprehensive overview of the theoretical approaches used to study the conformation of this compound. It details the computational methodologies, explores the key intramolecular interactions governing its structure, and presents a framework for a systematic conformational analysis. Due to the limited availability of direct experimental or computational studies on this specific molecule in the reviewed literature, this guide synthesizes information from theoretical studies on analogous flexible diols and thioethers to provide a robust predictive framework.

Introduction

The conformational flexibility of a molecule dictates its shape, and in turn, its function. For a molecule like this compound, which contains multiple rotatable bonds and functional groups capable of non-covalent interactions, a multitude of conformations are possible. These range from extended, linear shapes to more compact, folded structures. The relative stability of these conformers is determined by a delicate balance of steric and electronic effects, including van der Waals interactions, torsional strain, and intramolecular hydrogen bonding.

Theoretical and computational chemistry provide powerful tools to explore this conformational space, offering insights that can be difficult to obtain through experimental methods alone. This guide will delve into the principles and practicalities of performing a theoretical conformational analysis of this compound.

Key Intramolecular Interactions

The conformation of this compound is primarily influenced by the interplay of several intramolecular forces. The flexible backbone, composed of C-C, C-S, and C-O bonds, allows for significant rotational freedom. However, this freedom is constrained by the energetic favorability of certain arrangements.

Intramolecular Hydrogen Bonding: A critical factor in determining the conformation of flexible diols is the formation of intramolecular hydrogen bonds.[1] In this compound, the terminal hydroxyl (-OH) groups can act as both hydrogen bond donors and acceptors. Furthermore, the sulfur atoms, with their lone pairs of electrons, can also act as hydrogen bond acceptors. The following types of intramolecular hydrogen bonds are plausible and would lead to more compact, cyclic-like conformations:

-

O-H···O: Hydrogen bond between the two terminal hydroxyl groups.

-

O-H···S: Hydrogen bond between a hydroxyl group and one of the sulfur atoms.

The strength of these hydrogen bonds depends on the geometry of the resulting pseudo-ring structure. Studies on alkane diols have shown that the stability of hydrogen-bonded conformers is highly dependent on the length of the carbon chain separating the hydroxyl groups.

The following diagram illustrates these potential intramolecular interactions.

Computational Methodologies for Conformational Analysis

A thorough theoretical investigation of the conformational landscape of this compound involves a multi-step computational workflow. The goal is to identify all low-energy conformers and determine their relative stabilities.

Conformational Search

The first step is to generate a diverse set of possible conformations. Due to the high number of rotatable bonds, a systematic search is often computationally prohibitive. Therefore, stochastic search methods are commonly employed. These methods randomly sample the conformational space to identify potential low-energy structures.

Geometry Optimization and Energy Calculation

Each generated conformer must then be subjected to geometry optimization to find the nearest local energy minimum on the potential energy surface. Following optimization, the energy of each conformer is calculated. The relative energies of the conformers determine their population at a given temperature, according to the Boltzmann distribution.

Several computational methods can be employed for these calculations, each with a different balance of accuracy and computational cost.

-

Molecular Mechanics (MM): MM methods use classical physics to model the interactions between atoms. They are computationally inexpensive and are well-suited for initial conformational searches and optimizations of large sets of structures.

-

Density Functional Theory (DFT): DFT is a quantum mechanical method that provides a good balance between accuracy and computational cost for medium-sized molecules. It is often used for accurate geometry optimizations and energy calculations of the low-energy conformers identified by MM methods.

-

Ab Initio Methods: These are highly accurate quantum mechanical methods that are based on first principles. While computationally expensive, they can be used to obtain benchmark energy values for a few key conformers to validate the results from less expensive methods.

The choice of basis set is also crucial, especially for molecules containing second-row elements like sulfur. For accurate calculations on sulfur-containing compounds, it is recommended to use basis sets that include polarization and diffuse functions.

The following diagram outlines a typical workflow for a computational conformational analysis.

Data Presentation: Expected Quantitative Data

While specific data for this compound is not available in the surveyed literature, a typical conformational analysis study would generate the following types of quantitative data. The table below provides an illustrative example based on what would be expected from such a study.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | H-bond Distance (Å) | H-bond Type |

| 1 (Global Minimum) | 0.00 | C1-S1-C2-C3: 175.2S1-C2-C3-S2: 65.8HO-C6-C5-S2: -60.1 | 2.15 | O-H···S |

| 2 | 0.85 | C1-S1-C2-C3: 68.9S1-C2-C3-S2: 178.3HO-C6-C5-S2: 179.5 | 2.05 | O-H···O |

| 3 | 1.52 | C1-S1-C2-C3: -170.4S1-C2-C3-S2: -70.1HO-C6-C5-S2: 58.3 | - | None (Extended) |

| ... | ... | ... | ... | ... |

Note: The data in this table is hypothetical and for illustrative purposes only. A comprehensive study would be required to determine the actual values for this compound.

Experimental Protocols: A Theoretical Chemist's Approach

While this guide focuses on theoretical studies, the computational protocols are analogous to experimental procedures in their rigor and detail. A robust computational study on the conformation of this compound would involve the following detailed methodology:

5.1. Software:

-

Conformational Search: A molecular modeling package such as Schrödinger Maestro, MOE (Molecular Operating Environment), or open-source alternatives like RDKit.

-

Quantum Mechanical Calculations: A quantum chemistry software package like Gaussian, ORCA, or GAMESS.

5.2. Computational Details:

-

Initial Structure Generation: A 2D structure of this compound would be drawn and converted to a preliminary 3D structure.

-

Conformational Search Protocol:

-

A stochastic molecular mechanics conformational search would be performed.

-

The search would typically generate several thousand initial conformers.

-

-

Molecular Mechanics Optimization:

-

All generated conformers would be optimized using a suitable force field (e.g., MMFF94s or OPLS3e).

-

An energy cutoff (e.g., 10 kcal/mol) would be applied to select the low-energy conformers for further analysis.

-

-

DFT Geometry Optimization:

-

The selected low-energy conformers would be re-optimized using Density Functional Theory (DFT).

-

A common choice of functional would be B3LYP or a dispersion-corrected functional like B3LYP-D3.

-

A basis set suitable for sulfur-containing molecules, such as 6-311+G(2d,p), would be employed.

-

-

Frequency Calculations:

-

Harmonic frequency calculations would be performed at the same level of theory as the DFT optimization to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

-

High-Level Single-Point Energy Calculations (Optional but Recommended):

-

To obtain more accurate relative energies, single-point energy calculations could be performed on the DFT-optimized geometries using a higher level of theory, such as a larger basis set or a more accurate ab initio method (e.g., MP2 or CCSD(T)).

-

-

Analysis:

-

The final relative energies (including ZPVE corrections) would be used to determine the Boltzmann population of each conformer at a given temperature.

-

The geometries of the stable conformers would be analyzed to identify key dihedral angles and intramolecular hydrogen bonding parameters (distances and angles).

-

Conclusion

References

An In-depth Technical Guide to 3,6-Dithia-1,8-octanediol: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dithia-1,8-octanediol, a bifunctional organosulfur compound, has carved a niche in various scientific domains since its inception. This technical guide provides a comprehensive overview of its discovery, historical development, and key applications, with a particular focus on its role in chemical synthesis and biological studies. Detailed experimental protocols for its synthesis and characterization are presented, alongside a structured summary of its physicochemical and spectroscopic properties. Furthermore, this guide illustrates the practical application of this compound in specific experimental workflows, visualized through logical diagrams to facilitate a deeper understanding for researchers and professionals in drug development and related fields.

Discovery and History

The precise historical details surrounding the initial discovery and synthesis of this compound are not prominently documented in readily available literature. However, its synthesis falls within the broader development of thioether chemistry. A common and established method for its preparation involves the reaction of a dithiol with a haloalcohol. One of the earliest documented synthetic procedures involves the reaction of dithioglycol with ethylene chlorohydrin in the presence of a base.[1] This straightforward synthesis made it an accessible compound for various research and industrial applications.

Initially, compounds of this nature were explored for their properties as chelating agents and as intermediates in the synthesis of more complex molecules. Over time, its utility has expanded, and it is now recognized for its role as a catalyst poison, particularly for Lindlar catalysts, and as a crucial component in the synthesis of bioactive molecules and functional materials.[2][3]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are well-characterized, providing a solid foundation for its application in various experimental settings.

Physical Properties

A summary of the key physical properties of this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 5244-34-8 | [2][3][4] |

| Molecular Formula | C₆H₁₄O₂S₂ | [4] |

| Molecular Weight | 182.30 g/mol | [3] |

| Appearance | White to almost white powder or crystals | [5] |

| Melting Point | 63-65 °C | [1] |

| Boiling Point | 170 °C at 0.5 mmHg | [3][6] |

| Density | 1.211 g/cm³ | [4] |

| Solubility | Soluble in Methanol | [6] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol functional groups. C-H stretching vibrations would be observed in the 2850-3000 cm⁻¹ region. The C-S stretching vibrations typically appear in the 600-800 cm⁻¹ region.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the C-C and C-S bonds, leading to characteristic fragment ions.

Experimental Protocols

Synthesis of this compound[1]

This protocol describes a representative synthesis of this compound.

Materials:

-

Dithioglycol (25 g)

-

Methanol solution of sodium methoxide (1.1 equivalents)

-

Ethylene chlorohydrin (44 g)

-

Acetone

-

Ice bath

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In an ice bath, stir 25 g of dithioglycol.

-

Slowly add 1.1 equivalents of a methanol solution of sodium methoxide dropwise to the stirred dithioglycol.

-

Following the addition of sodium methoxide, add 44 g of ethylene chlorohydrin dropwise.

-

After the addition is complete, allow the reaction mixture to stand for 10 hours at room temperature.

-

Remove the precipitated sodium chloride by filtration.

-

Concentrate the resulting filtrate using a rotary evaporator.

-

Recrystallize the obtained white crystals from acetone.

-

The expected yield is approximately 25 g, with a melting point of 65 °C.

Applications in Research and Development

This compound has found utility in several areas of chemical research and development, primarily leveraging its dithioether and diol functionalities.

Intermediate in Organic Synthesis

The presence of two hydroxyl groups and two thioether linkages makes this compound a versatile precursor in organic synthesis.[7] It serves as a building block for the creation of more complex molecules, including macrocycles and polymers. Its application in the asymmetric total synthesis of (+)-6-epi-castanospermine, a polyhydroxylated alkaloid, highlights its importance in the construction of biologically active natural products.[2][3][6]

Chelating Agent for Metal Ions

The sulfur atoms in the thioether linkages can act as soft Lewis bases, enabling this compound to function as a chelating agent for certain metal ions. It has been employed as an exogenous chelator in the development of membrane-permeable copper-selective fluorescent sensors for imaging kinetically labile copper pools in biological systems.[2][3][6]

Catalyst Poison

In certain catalytic reactions, particularly those employing palladium-based catalysts like the Lindlar catalyst, this compound can act as a secondary sulfur-based catalyst poison.[3][6] This property can be exploited to control the reactivity and selectivity of a catalytic system.

Conclusion

This compound, while not a compound of household recognition, represents a valuable tool in the arsenal of chemists and drug development professionals. Its straightforward synthesis, coupled with its unique combination of hydroxyl and thioether functional groups, has led to its application in diverse areas, from the total synthesis of natural products to the development of sophisticated analytical tools. This guide has provided a consolidated resource on its known history, properties, and applications, aiming to facilitate its continued use and exploration in future scientific endeavors.

References

- 1. prepchem.com [prepchem.com]

- 2. 3,6-ジチア-1,8-オクタンジオール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound 97 5244-34-8 [sigmaaldrich.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound, 97% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound | 5244-34-8 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols: 3,6-Dithia-1,8-octanediol as a Lindlar Catalyst Poison

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 3,6-Dithia-1,8-octanediol as a selective poison for Lindlar catalysts in the partial hydrogenation of alkynes to cis-alkenes. This sulfur-based compound offers an alternative to traditional lead-based poisons, enhancing catalyst selectivity and preventing over-reduction to alkanes.[1]

Introduction

The Lindlar catalyst, a heterogeneous catalyst composed of palladium deposited on calcium carbonate (or barium sulfate), is a cornerstone in organic synthesis for the stereospecific reduction of alkynes to cis-alkenes.[1] The selectivity of this reaction is paramount, and to prevent the further reduction of the desired alkene to an alkane, the catalyst is "poisoned" to deactivate the most active palladium sites. While lead acetate and quinoline are traditionally used for this purpose, sulfur-containing compounds like this compound have emerged as effective alternatives for enhancing this selectivity.[1]

The poisoning of the palladium catalyst with this compound is believed to proceed through the strong adsorption of the sulfur atoms onto the palladium surface. This interaction deactivates the catalytic sites responsible for alkene hydrogenation, while still allowing for the hydrogenation of the more reactive alkyne triple bond.

Advantages of this compound as a Catalyst Poison

While quantitative data directly comparing this compound with other poisons across a range of substrates is not extensively available in the public domain, its use is noted for enhancing selectivity in a manner similar to other poisons. The primary advantage lies in providing an alternative to heavy metal poisons like lead.

Data Presentation: Phenylacetylene Hydrogenation

To illustrate the effect of catalyst poisoning on selectivity, the following table summarizes representative data for the hydrogenation of phenylacetylene to styrene using a standard Lindlar catalyst and a modified Pd-Fe/SiO2 catalyst, which demonstrates high selectivity comparable to a well-poisoned system. While this data does not specifically use this compound, it serves to quantify the impact of catalyst modification on selectivity.

| Catalyst System | Substrate | Product | Conversion (%) | Selectivity to Styrene (%) | Reference |

| 5 wt% Pd-Pb/PCC (low-surface area) | Phenylacetylene | Styrene | Complete | 81 | [2] |

| Commercial 5 wt% Pd-based Lindlar | Phenylacetylene | Styrene | Complete | 66 | [2] |

| Pd-Fe-O/SiO2 | Phenylacetylene | Styrene | Complete | High (comparable to Lindlar) | [3] |

| Monometallic Pd/SiO2 | Phenylacetylene | Styrene | Complete | Lower than Lindlar | [3] |

Note: The data presented here is for illustrative purposes to highlight the importance of catalyst modification for selectivity. Specific performance with this compound would require dedicated experimental validation.

Experimental Protocols

The following protocols are generalized procedures for the preparation of a Lindlar catalyst and its subsequent use in a typical alkyne hydrogenation reaction, incorporating this compound as a poison. Researchers should optimize the specific quantities and conditions for their particular substrate and setup.

Protocol 1: Preparation of Lindlar Catalyst (5% Pd on CaCO₃)

This protocol is adapted from standard literature procedures for the preparation of Lindlar catalyst.

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Precipitated calcium carbonate (CaCO₃)

-

Distilled water

-

37% Hydrochloric acid (HCl)

-

Sodium formate (HCOONa) solution (approx. 0.7 N)

-

Lead(II) acetate trihydrate (Pb(OCOCH₃)₂·3H₂O)

Procedure:

-

Dissolve PdCl₂ in a minimal amount of 37% HCl and dilute with distilled water.

-

In a separate flask, create a well-stirred suspension of CaCO₃ in distilled water.

-

Heat the CaCO₃ suspension to 75-85 °C and add the chloropalladous acid solution. Maintain this temperature until the palladium has precipitated, indicated by the loss of color from the solution (approximately 15 minutes).

-

While maintaining the temperature, add the sodium formate solution to reduce the palladium. Carbon dioxide will evolve, and the catalyst will turn from brown to gray.

-

Filter the catalyst and wash thoroughly with distilled water.

-

To poison the catalyst, re-suspend the moist catalyst in distilled water and add a solution of lead(II) acetate in water. Heat the stirred suspension at 75-85 °C for 45 minutes.

-

Filter the catalyst, wash with distilled water, and dry in a vacuum oven at 60-70 °C.

Protocol 2: Selective Hydrogenation of an Alkyne using this compound-Poisoned Lindlar Catalyst

This protocol provides a general procedure for the semi-hydrogenation of an alkyne to a cis-alkene.

Materials:

-

Alkyne substrate (e.g., phenylacetylene)

-

Solvent (e.g., ethanol, ethyl acetate, or hexane)

-

Lindlar catalyst (prepared as in Protocol 1 or commercially available)

-

This compound

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Reaction flask and stirring apparatus

Procedure:

-

Catalyst Slurry Preparation: In the reaction flask, suspend the Lindlar catalyst in the chosen solvent.

-

Poison Addition: Add a solution of this compound in the reaction solvent to the catalyst slurry. The optimal amount of poison is substrate-dependent and typically needs to be determined empirically, but a starting point is often a small molar percentage relative to the palladium content.

-

Substrate Addition: Add the alkyne substrate to the flask.

-

Hydrogenation: Purge the reaction flask with hydrogen gas and then maintain a hydrogen atmosphere (typically 1 atm, using a balloon) with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the alkyne and the formation of the alkene. It is crucial to stop the reaction once the alkyne is consumed to prevent over-reduction.

-

Work-up: Once the reaction is complete, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can then be purified by column chromatography or distillation to yield the pure cis-alkene.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of Lindlar catalyst poisoning.

Caption: Experimental workflow for hydrogenation.

Conclusion